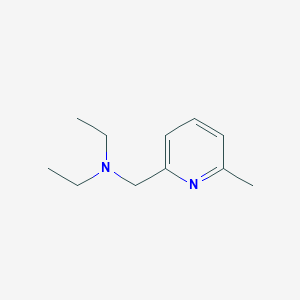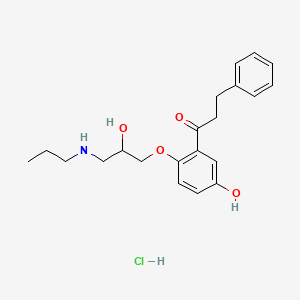
5-Hydroxy Propafenone Hydrochloride
Vue d'ensemble
Description
5-Hydroxy Propafenone Hydrochloride is a metabolite of Propafenone . Propafenone is a Class 1C antiarrhythmic drug with local anesthetic effects, and a direct stabilizing action on myocardial membranes . It is used in the treatment of atrial and ventricular arrhythmias . Propafenone has some structural similarities to beta-blocking agents .
Molecular Structure Analysis
The molecular formula of this compound is C21H28ClNO4 . The molecular weight is 398.94 . The structure of Propafenone Hydrochloride, the parent compound, is available in various databases .Physical And Chemical Properties Analysis
This compound is a colorless crystal or white crystalline powder . It is slightly soluble in water (20°C), chloroform, and ethanol .Applications De Recherche Scientifique
Electrophysiological Effects
Research has shown that 5-Hydroxy Propafenone Hydrochloride (5-OH-P) and its parent compound, propafenone, have significant effects on cardiac electrophysiology. Studies indicate that both compounds can inhibit human cardiac potassium channels (hKv1.5) in a concentration-, voltage-, time-, and use-dependent manner, which are relevant to their therapeutic range (Franqueza et al., 1998). Additionally, the comparative effects of propafenone, 5-OH-P, and another metabolite, N-Depropylpropafenone, on guinea pig ventricular muscle fibers have been examined, revealing that 5-OH-P and the other compounds comply with the definition of class IC antiarrhythmic drugs (Rouet et al., 1989).
Pharmacokinetics and Metabolism
The pharmacokinetics and metabolism of 5-OH-P have been studied extensively. Propafenone is known to undergo extensive metabolism, with 5-hydroxylation constituting a major pathway. The metabolism of propafenone is influenced by genetic factors, specifically the debrisoquin/sparteine polymorphism (Kroemer et al., 1989). Moreover, the beta-blocking action of propafenone and its relation to the metabolism of 5-OH-P has been investigated, revealing that genetic variations in biotransformation significantly affect the drug's beta-blocking activity (Lee et al., 1990).
Interaction with Other Drugs
Studies have also explored how 5-OH-P interacts with other drugs. For instance, the combination of quinidine and propafenone, taking into account the metabolite 5-OH-P, has been evaluated in patients with atrial fibrillation. This study aimed to develop a strategy that favors propafenone over its metabolite in plasma and assess the potential of low-dose quinidine in inhibiting CYP2D6, a key enzyme in propafenone metabolism (O'Hara et al., 2012).
Mécanisme D'action
Target of Action
5-Hydroxy Propafenone Hydrochloride primarily targets cardiac muscle cells. It is particularly effective in ventricular arrhythmias . The compound also has weak beta-blocking activity .
Mode of Action
this compound works by inhibiting sodium channels to restrict the entry of sodium into cardiac cells, resulting in reduced excitation . This compound is more selective for cells with a high rate, but also blocks normal cells more than class Ia or Ib anti-arrhythmic medications .
Biochemical Pathways
The compound affects the influx of sodium ions into the cardiac muscle cells, causing a decrease in excitability of the cells . The 5-hydroxy metabolite of propafenone causes more marked prolongation of conduction time than the parent drug .
Pharmacokinetics
The pharmacokinetic profile of this compound is complex, characterized as typically nonlinear, saturable, stereoselective and dependent on both dose and debrisoquin metabolizer phenotype . It is distributed rapidly and achieves high concentrations in the lung, liver, and heart . The active 5-hydroxy metabolite is found in higher concentrations in heart tissue .
Result of Action
The result of the action of this compound is a reduction in the maximum rate of depolarization and in the overshoot of the action potential . This leads to a decrease in the excitability of the cells, which can help control arrhythmias .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other drugs, the patient’s metabolic state, and genetic factors . For example, the ability to form the 5-hydroxy metabolite of propafenone is associated with a diminished ability to metabolize a variety of other drugs .
Safety and Hazards
Propafenone Hydrochloride should be handled in a well-ventilated place. Avoid contact with skin and eyes, and avoid formation of dust and aerosols . It is incompatible with strong oxidizing agents and strong acids . Hazardous decomposition products include Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), and Hydrogen chloride .
Propriétés
IUPAC Name |
1-[5-hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16;/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYLNKVZLXBDBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



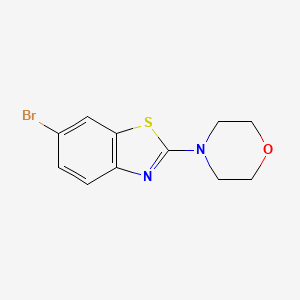
![2,3-di(hexadecanoyloxy)propyl 2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethyl phosphate](/img/structure/B3159580.png)
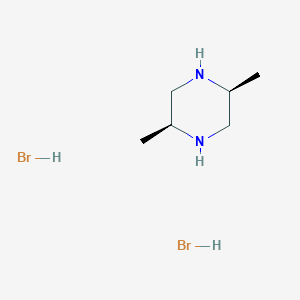
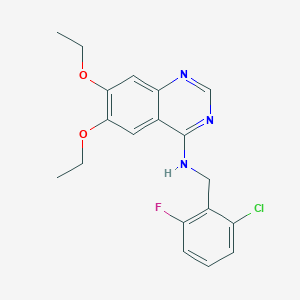

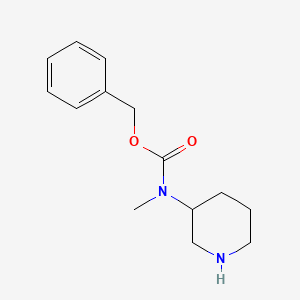
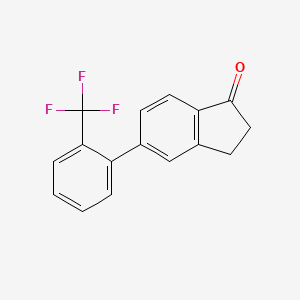

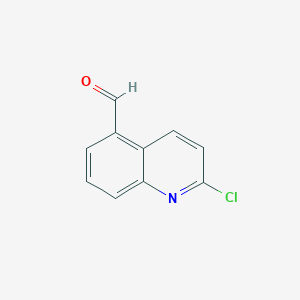
![(2S,3S)-3-methyl-2-[2-({[2-(trimethylsilyl)ethoxy]carbonyl}amino)acetamido]pentanoic acid](/img/structure/B3159650.png)

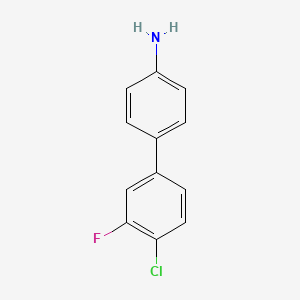
![Carbonylhydrido[6-(di-t-butylphosphinomethylene)-2-(N,N-diethylaminomethyl)-1,6-dihydropyridine]ruthenium(II)](/img/structure/B3159681.png)
